molecular formula C7H6N2OS2 B7841534 2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one

2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7841534
M. Wt: 198.3 g/mol
InChI Key: OSEVYTJMMHAQGG-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fusion of thiophene and pyrimidine rings. The presence of a methylsulfanyl group at the 2-position and a keto group at the 4-position further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of a one-carbon source reagent such as formic acid or triethyl orthoformate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thienopyrimidine-4-one .

Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions. These reactions are facilitated by the presence of reactive functional groups such as the methylsulfanyl and keto groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEVYTJMMHAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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